3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
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Description
3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O4S and its molecular weight is 382.86. The purity is usually 95%.
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Scientific Research Applications
Cognitive Enhancing Properties : SB-399885, a closely related compound, was studied for its cognitive enhancing properties. This compound was found to be a potent, selective 5-HT6 receptor antagonist with potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antifungal Activity : A study on novel azetidin-2-ones, which include derivatives of the compound , demonstrated potent antifungal activity against Aspergillus niger and Aspergillus flavus. These findings suggest potential applications in the development of antifungal agents (Gupta & Halve, 2015).
Photodynamic Therapy for Cancer : A zinc phthalocyanine derivative substituted with benzenesulfonamide groups, including the chemical structure similar to the queried compound, showed high singlet oxygen quantum yield. This indicates potential use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Herbicide Selectivity : Chlorsulfuron, a herbicide with a structure resembling the queried compound, was investigated for its selective action in cereals. The study found that the selectivity is due to the ability of cereal plants to rapidly metabolize chlorsulfuron into an inactive product, differentiating it from sensitive broadleaf plants (Sweetser, Schow, & Hutchison, 1982).
Cancer Cell Cycle Inhibition : N-(7-indazolyl)benzenesulfonamide derivatives, similar to the compound , showed potent antiproliferative activities, particularly against L1210 murine leukemia cells. This suggests potential applications in cancer therapeutics (Bouissane et al., 2006).
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-23-14-10-20(11-14)13-5-3-12(4-6-13)19-25(21,22)15-7-8-17(24-2)16(18)9-15/h3-9,14,19H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFVNJZHTHBEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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